

Dual Inhibition of MDM2 and MDMX by ATSP-7041: A Technical Overview

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Compound of Interest		
Compound Name:	ATSP-7041	
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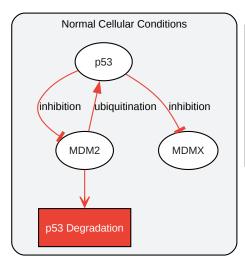
This technical guide provides an in-depth overview of **ATSP-7041**, a stapled α-helical peptide designed as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), key negative regulators of the p53 tumor suppressor protein. By disrupting the MDM2/MDMX-p53 protein-protein interactions, **ATSP-7041** reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

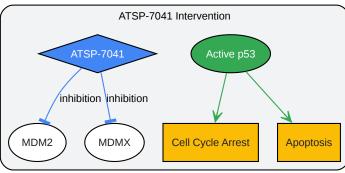
Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers, p53 is inactivated through overexpression of its negative regulators, MDM2 and MDMX. **ATSP-7041** is a hydrocarbon-stapled peptide that mimics the α -helical structure of the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2] This dual inhibition releases p53 from negative regulation, leading to its stabilization and the activation of downstream p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3]

The following diagram illustrates the signaling pathway targeted by ATSP-7041.







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Figure 1: Mechanism of ATSP-7041 in reactivating the p53 pathway.



Quantitative Data Summary Binding Affinity of ATSP-7041

The binding affinities of **ATSP-7041** to MDM2 and MDMX have been determined using fluorescence polarization assays.[1]

Target	Ki (nM)
MDM2	0.9
MDMX	7.0
Negative Control (ATSP-7342)	
MDM2	536
MDMX	>1000
Comparator (Nutlin-3a)	
MDM2	52
MDMX	>1000

Cellular Activity of ATSP-7041

The in vitro efficacy of **ATSP-7041** was assessed in various cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]



Cell Line	Cancer Type	p53 Status	MDM2/MDMX Status	IC50 (μM)
SJSA-1	Osteosarcoma	Wild-Type	MDM2 Amplified	1.8
MCF-7	Breast Cancer	Wild-Type	MDMX Overexpression	0.8
RKO	Colon Carcinoma	Wild-Type	-	1.5
HCT116	Colon Carcinoma	Wild-Type	-	2.5
MDA-MB-435	Melanoma	Mutant	-	>30
SW480	Colorectal Adenocarcinoma	Mutant	-	>30

In Vivo Efficacy of ATSP-7041 in Xenograft Models

ATSP-7041 has demonstrated significant tumor growth inhibition in mouse xenograft models.[1] [5]

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)
SJSA-1	Osteosarcoma	15 mg/kg, i.v., q.d. for 2 weeks	61
SJSA-1	Osteosarcoma	30 mg/kg, i.v., q.o.d. for 2 weeks	61
MCF-7	Breast Cancer	20 mg/kg, i.v., q.o.d. for 23 days	63
MCF-7	Breast Cancer	30 mg/kg, i.v., q.o.d. for 23 days	87

Pharmacokinetic Properties of ATSP-7041

The pharmacokinetic profile of **ATSP-7041** has been evaluated in multiple species following intravenous administration.[5]



Species	Dose (mg/kg)	Half-life (t1/2, h)	Clearance (mL/h/kg)
Mouse	15	~1.5	52.2
Rat	5	~2.1	43.5
Cynomolgus Monkey	0.5	~18.3	-

Experimental Protocols Fluorescence Polarization Binding Assay

This assay was used to determine the dissociation constants (Ki) for the interaction of **ATSP-7041** with MDM2 and MDMX.

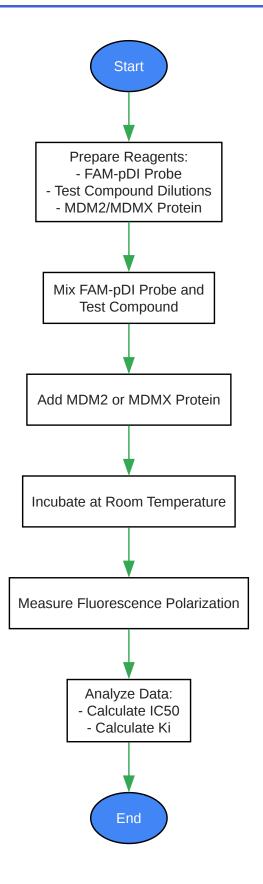
Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescently labeled analog
of a linear p53-derived peptide (FAM-pDI), and test compounds (ATSP-7041, ATSP-7342,
Nutlin-3a).

Procedure:

- A solution containing 10 nM of the FAM-pDI probe and varying concentrations of the test compound is prepared in assay buffer.
- The reaction is initiated by adding the recombinant target protein (MDM2 or MDMX).
- The mixture is incubated at room temperature to reach equilibrium.
- Fluorescence polarization is measured using a suitable plate reader.
- Data Analysis: The IC50 values are determined by fitting the data to a four-parameter sigmoidal dose-response curve. Ki values are then calculated using the Cheng-Prusoff equation.

The general workflow for this assay is depicted below.





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Figure 2: Experimental workflow for the Fluorescence Polarization Binding Assay.



Cell Viability (MTT) Assay

This colorimetric assay was used to assess the effect of **ATSP-7041** on the viability of cancer cell lines.[4]

- Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of ATSP-7041 or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50
 values are calculated by plotting the percentage of viable cells against the log concentration
 of ATSP-7041.

Co-Immunoprecipitation and Western Blotting

These techniques were used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions in cells treated with ATSP-7041.[3]

- Cell Lysis: Cells are treated with ATSP-7041 or vehicle control, harvested, and lysed in a suitable lysis buffer.
- Immunoprecipitation: The protein of interest (e.g., p53) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to beads (e.g., protein A/G).
- Washing: The beads are washed to remove non-specific binding proteins.



- Elution: The immunoprecipitated proteins are eluted from the beads.
- SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., MDM2, MDMX, p53).
- Detection: The protein bands are visualized using a secondary antibody conjugated to a
 detection enzyme (e.g., HRP) and a chemiluminescent substrate.

In Vivo Xenograft Studies

The antitumor efficacy of ATSP-7041 was evaluated in mouse xenograft models.[1]

- Tumor Implantation: Human cancer cells (e.g., SJSA-1 or MCF-7) are subcutaneously injected into the flank of immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and administered with **ATSP-7041** or vehicle control via a specified route (e.g., intravenous) and schedule.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Conclusion

ATSP-7041 is a potent, cell-penetrating, stapled peptide that effectively targets both MDM2 and MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Its dual inhibitory mechanism offers a potential therapeutic advantage in cancers that overexpress either or both of these negative regulators. The comprehensive preclinical data, including high binding affinity, selective cellular activity, and significant in vivo antitumor efficacy, support the continued investigation of ATSP-7041 and its analogs as a promising strategy for p53-targeted cancer therapy.



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